1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol
Description
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is a tertiary amine-alcohol derivative featuring a cyclopentyl ring substituted with an aminomethyl group at the 1-position and a dimethylamino group at the 3-position of a propan-2-ol backbone.
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-13(2)8-10(14)7-11(9-12)5-3-4-6-11/h10,14H,3-9,12H2,1-2H3 |
InChI Key |
IKIHDPFQSAMURZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CC1(CCCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol typically involves the reaction of cyclopentylmethylamine with 3-dimethylaminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are often used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Dynamin Inhibition
Compound 8a and 8b [(S)- and (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol]:
Antifungal Biofilm Inhibitors
IMB-H12 [1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol]:
Urea Derivatives with Cyclopentyl Motifs
Nevanimibe [1-(2,6-Diisopropylphenyl)-3-({1-[4-(dimethylamino)phenyl]cyclopentyl}methyl)urea]:
- Structure: Contains a cyclopentylmethyl group attached to a urea scaffold and a dimethylaminophenyl substituent.
- Application : Used in antifungal therapies due to its urea moiety, which disrupts fungal cell wall synthesis .
- Comparison : The target compound’s propan-2-ol backbone and absence of a urea group suggest different mechanisms, possibly favoring adrenergic or neurotransmitter modulation.
Adrenergic Analogs
1-(3-(Dimethylamino)phenyl)propan-2-ol:
- Structure: Features a dimethylamino-propan-2-ol backbone with a phenyl substituent instead of cyclopentyl.
- Activity: Structural analogs like propranolol are β-blockers, highlighting the role of aromatic/cyclic substituents in receptor binding .
- Comparison: The cyclopentyl-aminomethyl group in the target compound may reduce cardiotoxicity risks associated with phenyl-based analogs.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Structural Optimization: The cyclopentyl-aminomethyl group in the target compound may improve blood-brain barrier penetration compared to carbazole or phenyl analogs, making it a candidate for neurological applications.
- Mechanistic Studies : Further research is needed to elucidate its binding affinity for dynamin, adrenergic receptors, or fungal targets, leveraging methodologies from and .
- Safety Profile : The absence of bromine or aromatic rings (cf. carbazole derivatives) could reduce off-target toxicity, warranting comparative in vivo studies.
Biological Activity
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 200.32 g/mol. The compound contains a cyclopentyl ring, an aminomethyl group, and a dimethylamino group, which contribute to its unique chemical behavior and biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentylmethylamine with 3-dimethylaminopropanol under basic conditions, often using sodium hydroxide as a catalyst. The reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the final product .
Pharmacological Profile
This compound exhibits various biological activities that suggest potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 12.9 to 25.9 µM .
- Neurological Effects : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems. Research on related compounds indicates possible benefits in treating neurological disorders by modulating dopamine receptor activity .
- Anti-inflammatory Potential : Some derivatives have demonstrated the ability to inhibit NF-κB activation, a key factor in inflammatory responses. Compounds structurally similar to this compound have shown promising anti-inflammatory effects in vitro .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- A study on aminomethyl derivatives revealed significant dopamine antagonist activity in both in vitro and in vivo settings. These compounds inhibited binding to D2 striatal receptors with potencies comparable to well-known antipsychotics like haloperidol .
- Another investigation focused on the anti-inflammatory properties of cinnamic acid derivatives, where certain compounds exhibited notable inhibition of NF-κB activation, suggesting that modifications to the structure can enhance therapeutic efficacy against inflammation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Dimethylamino-1-propanol | Lacks cyclopentyl ring | Simpler structure; less potential for complex interactions |
| Cyclopentylmethylamine | Contains cyclopentyl ring | Amino group not attached to a propanol backbone |
| N,N-Dimethylpropanolamine | Similar structure but different substituents | Variation in functional groups affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
